molecular formula C15H10N2O3 B11925842 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid

2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid

Cat. No.: B11925842
M. Wt: 266.25 g/mol
InChI Key: AKCPNKNGQUCJQD-UHFFFAOYSA-N
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Description

2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core attached to a benzoic acid moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate benzoic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-1(4H)-yl)acetic acid: Similar structure with an acetic acid moiety instead of benzoic acid.

    4-Oxoquinazoline: The core structure without additional substituents.

    Quinazolinone derivatives: Various derivatives with different substituents on the quinazolinone core.

Uniqueness

2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is unique due to the presence of both the quinazolinone core and the benzoic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-(4-oxoquinazolin-1-yl)benzoic acid

InChI

InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20)

InChI Key

AKCPNKNGQUCJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O

Origin of Product

United States

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